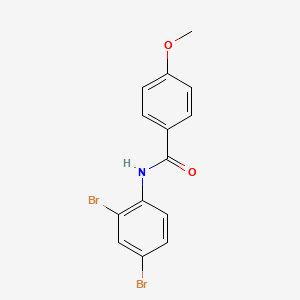

N-(2,4-dibromophenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dibromophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEOWNOOARIQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dibromophenyl 4 Methoxybenzamide

Established Synthetic Routes to N-(2,4-Dibromophenyl)-4-methoxybenzamide

The primary and most direct method for the synthesis of this compound is the formation of an amide bond between 2,4-dibromoaniline (B146533) and an activated derivative of 4-methoxybenzoic acid. This transformation is typically achieved through well-established amide coupling reactions.

Amide Coupling Reactions: Optimization and Scope

The reaction between an amine and a carboxylic acid derivative is a fundamental transformation in organic synthesis. For the preparation of this compound, the most common approach involves the condensation of 2,4-dibromoaniline with 4-methoxybenzoyl chloride.

The reaction of an acyl chloride with a primary amine is a vigorous and often high-yielding method for amide synthesis. In this approach, 4-methoxybenzoyl chloride serves as the electrophilic partner, reacting with the nucleophilic 2,4-dibromoaniline. The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide bond.

A typical procedure involves dissolving the 2,4-dibromoaniline in a suitable solvent and then adding the 4-methoxybenzoyl chloride, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. japsonline.com The use of a base, such as triethylamine (B128534) or pyridine, is crucial to drive the reaction to completion by preventing the protonation of the starting amine. researchgate.net

General Reaction Scheme:

Figure 1: General reaction for the synthesis of this compound via acyl chloride-amine condensation.

While the reaction between an acyl chloride and an amine is often facile, certain conditions, such as steric hindrance or low nucleophilicity of the amine, can necessitate the use of a catalyst. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. academie-sciences.frwikipedia.org Its efficacy stems from its ability to react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. wikipedia.org This intermediate is significantly more electrophilic than the starting acyl chloride, thus accelerating the rate of reaction with the amine.

The catalytic cycle of DMAP involves the initial reaction with 4-methoxybenzoyl chloride to form the N-(4-methoxybenzoyl)pyridinium salt. This salt then readily reacts with 2,4-dibromoaniline. A tertiary amine base, such as triethylamine, is typically included to regenerate the DMAP catalyst by deprotonating the resulting DMAP-H⁺ species. wikipedia.org The use of DMAP can lead to higher yields and milder reaction conditions, particularly when dealing with less reactive anilines. nih.gov In some syntheses of related amides, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used in conjunction with DMAP. nih.gov

The choice of solvent can significantly impact the efficiency of amide bond formation. The ideal solvent should dissolve both reactants and not participate in the reaction. Aprotic solvents are generally preferred for this type of condensation. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed. japsonline.commdpi.com

Research into the synthesis of related amides has shown that solvent polarity can influence reaction rates and yields. For instance, in a study on a similar amide bond formation, acetonitrile (B52724) was found to provide a higher conversion rate compared to less polar solvents like THF or more coordinating solvents like dimethyl carbonate (DMC). nih.gov The reaction temperature is another critical parameter. While many acyl chloride-amine condensations proceed readily at room temperature, gentle heating may be required to ensure complete reaction, especially with deactivated anilines like 2,4-dibromoaniline.

| Solvent | Dielectric Constant (approx.) | Relative Conversion (%) | Reaction Time |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 20 | 1 h |

| Acetone | 21 | 56 | 1 h |

| Dimethyl Carbonate (DMC) | 3.1 | 53 | 1 h |

| Acetonitrile | 37.5 | 79 (isolated yield) | <1 h at 50°C |

Precursor Synthesis and Functionalization Pathways

The availability and purity of the starting materials are paramount for a successful synthesis. The key precursor for the synthesis of this compound is 4-methoxybenzoyl chloride.

4-Methoxybenzoyl chloride is not always commercially available in high purity and is often prepared immediately before use due to its sensitivity to moisture. The most common method for its preparation is the reaction of 4-methoxybenzoic acid with a chlorinating agent. chemicalbook.com

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction is typically performed by refluxing 4-methoxybenzoic acid in an excess of thionyl chloride, sometimes with a catalytic amount of DMF. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.

Alternatively, oxalyl chloride can be used in place of thionyl chloride, often in a solvent like dichloromethane (DCM) at room temperature with a catalytic amount of DMF. chemicalbook.com This method is generally milder and the byproducts (CO, CO₂, and HCl) are also volatile. After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which can often be used in the subsequent amidation step without further purification. chemicalbook.com

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | SO₂(g), HCl(g) | prepchem.comgoogle.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature in DCM with catalytic DMF | CO(g), CO₂(g), HCl(g) | chemicalbook.com |

Synthesis of Dibromoaniline Precursors

The primary precursor for the synthesis of this compound is 2,4-dibromoaniline. This key intermediate can be synthesized through several established routes, primarily involving the direct bromination of aniline (B41778) or its derivatives. The high reactivity of the aniline ring, activated by the amino group, allows for electrophilic substitution, but controlling the regioselectivity is crucial.

One common method involves the direct bromination of aniline. Due to the strong activating effect of the amino group (-NH2), which directs incoming electrophiles to the ortho and para positions, direct reaction with bromine water typically leads to the formation of 2,4,6-tribromoaniline. ambeed.com To achieve controlled dibromination at the 2 and 4 positions, the reactivity of the aniline must be moderated. This is often accomplished by first converting the amine to an amide, such as acetanilide. The amide group is less activating and provides steric hindrance, favoring substitution at the para position. The N-acetyl group can then be removed via hydrolysis to yield the desired bromo-substituted aniline. ambeed.com

Alternative strategies offer more precise control and may be suitable for specific applications:

Stepwise Bromination: Starting with a pre-brominated aniline, such as 4-bromoaniline, allows for the regioselective introduction of the second bromine atom at the ortho position.

Sandmeyer Reaction: This method can be used to introduce a bromine atom at a specific position. For instance, starting with 4-bromoaniline, diazotization of the amino group followed by a Sandmeyer reaction can introduce a second bromine atom at the ortho position.

Halogen Exchange/Functional Group Interconversion: A multi-step synthesis starting from 2,4-difluorobenzonitrile (B34149) has been reported, involving steps such as ammonolysis, diazotization, bromination, and hydrolysis to produce 2,4-dibromoaniline with high purity and yield. Another patented method describes the reaction of 2,4-dibromoaniline with paraformaldehyde under acidic conditions to produce derivatives like 2-halomethyl-4,6-dibromoaniline, highlighting its role as a versatile starting material. google.com

The selection of the synthetic route depends on factors such as the availability of starting materials, desired scale, and purity requirements.

Table 1: Comparison of Synthetic Routes to 2,4-Dibromoaniline

| Method | Starting Material(s) | Key Steps | Advantages |

|---|---|---|---|

| Controlled Bromination | Aniline | Acylation, Bromination, Hydrolysis | Good control over substitution pattern ambeed.com |

| Stepwise Bromination | 4-Bromoaniline | Direct Bromination | Fewer steps if starting material is available |

| Sandmeyer Reaction | 4-Bromoaniline | Diazotization, Sandmeyer Reaction | High regioselectivity |

| From Difluorobenzonitrile | 2,4-Difluorobenzonitrile | Ammonolysis, Diazotization, Bromination, Hydrolysis | High yield and purity reported |

Yield Optimization Strategies in Amide Bond Formation

The formation of the amide bond between 2,4-dibromoaniline and 4-methoxybenzoic acid (or its activated derivative) is a critical step in synthesizing this compound. Optimizing the yield of this reaction is essential for efficiency and cost-effectiveness. Traditional methods often involve activating the carboxylic acid, typically by converting it to an acyl chloride, which then reacts with the amine. However, modern organic synthesis employs a wide array of coupling reagents and strategies to improve yields and simplify procedures. researchgate.net

Key factors influencing the yield include the choice of coupling reagent, solvent, base, and reaction temperature.

Common Optimization Strategies:

Coupling Reagents: A vast number of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. nih.gov Commonly used reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), and phosphonium (B103445) or uronium salts like HATU and PyAOP. nih.govucl.ac.ukacs.org These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. The choice of reagent can significantly impact yield, particularly when dealing with sterically hindered or electronically deactivated substrates. nih.govacs.org

Reaction Conditions: The reaction yield is sensitive to conditions such as solvent, temperature, and the stoichiometry of reagents. Automated synthesis platforms have been used to rapidly screen various conditions, demonstrating that variables like steric hindrance from protecting groups and crowding on solid supports are key factors to optimize. nih.govacs.org For instance, studies on automated solid-phase synthesis of amide-linked RNA achieved yields of 91–95% in just 5 minutes by carefully optimizing these parameters. nih.govacs.org

Catalytic Methods: To reduce waste and improve atom economy, catalytic methods for direct amidation are being developed. Boronic acid catalysts, for example, can promote the direct reaction between a carboxylic acid and an amine, often with azeotropic removal of water. ucl.ac.uk

Machine Learning: Advanced approaches utilize machine learning models to predict reaction yields based on a large dataset of reaction conditions. nih.gov By encoding variables such as reagents, solvents, and temperature, models can efficiently navigate the vast chemical space to identify optimal conditions, reducing the number of required experimental trials. nih.gov

Table 2: Factors for Yield Optimization in Amide Synthesis

| Factor | Influence on Yield | Examples of Optimization |

|---|---|---|

| Coupling Reagent | Activates the carboxylic acid, influencing reaction rate and completeness. | Using HATU or PyAOP for challenging couplings; using cost-effective reagents like T3P for large-scale synthesis. nih.govucl.ac.ukacs.org |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Using THF, DMF, or greener alternatives like cyclopentyl methyl ether. researchgate.netnih.gov |

| Base | Neutralizes acid by-products and can act as a catalyst. | Using non-nucleophilic bases like DIPEA or 2,6-lutidine to prevent side reactions. unibo.it |

| Temperature | Controls the reaction rate; higher temperatures may lead to side products or degradation. | Optimizing temperature to balance reaction speed and selectivity. nih.gov |

| Steric Hindrance | Bulky groups near the reacting centers can slow down or prevent the reaction. | Selecting less bulky protecting groups or reagents to improve coupling efficiency. nih.govacs.org |

Advanced Synthetic Approaches and Derivatization

Beyond its basic synthesis, this compound is a substrate for advanced synthetic transformations, enabling the construction of more complex molecular architectures, particularly heterocyclic systems.

Copper-Catalyzed Intramolecular O-Arylation for Heterocycle Formation

The structure of this compound, featuring a bromine atom ortho to the amide nitrogen, makes it an ideal precursor for intramolecular cyclization reactions. Copper-catalyzed intramolecular O-arylation, a type of Ullmann condensation, is a powerful method for forming oxygen-containing heterocycles. In this reaction, the amide oxygen acts as a nucleophile, displacing the adjacent ortho-bromine atom on the phenyl ring to form a new C-O bond, leading to a cyclized product.

The general mechanism involves the coordination of the copper catalyst to the aryl bromide and the amide. A base is typically required to deprotonate the amide nitrogen, enhancing the nucleophilicity of the amide oxygen. This facilitates the intramolecular nucleophilic attack on the aryl ring, leading to the formation of the heterocyclic ring system and a copper(I) halide salt. Research has shown that with a CuI catalyst, a suitable ligand like N,N'-dimethylethylenediamine, and a base such as Cs2CO3, intramolecular O-arylation can proceed in high yields. nih.gov While C-arylation can sometimes compete, conditions can be tuned to favor O-arylation for the synthesis of oxygen-containing heterocycles. nih.gov

Applications in the Synthesis of Benzoxazole (B165842) Derivatives

A significant application of the intramolecular cyclization of N-(2-bromophenyl) amide derivatives is the synthesis of benzoxazoles. ijpbs.com Benzoxazoles are a class of heterocyclic compounds found in many biologically active molecules and are of great interest in medicinal chemistry. The synthesis of benzoxazoles from this compound would proceed via an intramolecular cyclization, likely catalyzed by copper.

Studies have demonstrated the successful synthesis of various substituted benzoxazoles from N-(2-bromo-phenyl)-benzamide precursors. For example, N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide has been converted to 6-fluoro-2-(2-methoxyphenyl)benzoxazole in 87% yield. amazonaws.com Similarly, CuI-catalyzed methods have been explicitly reported for the synthesis of benzoxazoles from N-(2-iodo/bromophenyl) benzamides. ijpbs.com This transformation provides a direct route to highly functionalized benzoxazole cores, where the substituents from the original aniline and benzoic acid components are retained in the final product. The presence of the second bromine atom at the 4-position of the aniline ring remains on the newly formed benzoxazole, providing a reactive handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives can be made more sustainable by applying the principles of green chemistry. jddhs.comgcande.org The focus is on reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources. jddhs.comgoogle.com

Key green chemistry strategies applicable to amide synthesis include:

Catalysis over Stoichiometric Reagents: Replacing stoichiometric coupling reagents (which generate significant waste) with catalytic methods is a primary goal. ucl.ac.uk This includes using reusable Brønsted acidic ionic liquids acs.org or developing catalytic direct amidation protocols that avoid activating agents altogether. ucl.ac.uk

Use of Greener Solvents: Traditional solvents like DMF are effective but pose environmental and health risks. unibo.it Green chemistry encourages their replacement with safer alternatives such as water, bio-based solvents (e.g., cyclopentyl methyl ether), or supercritical CO₂. nih.govjddhs.comnih.gov Solvent-free reactions are considered the ideal approach. nih.gov

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for amide bond formation. nih.govnih.gov These enzymatic methods can operate under mild conditions, often in green solvents, and produce pure products with excellent yields, minimizing the need for intensive purification. nih.govnih.gov

Atom Economy and Waste Reduction: The efficiency of a reaction can be measured by its atom economy and E-Factor (kg of waste per kg of product). gcande.org Green syntheses aim to maximize atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. gcande.org

This compound in Complex Molecule Synthesis

This compound serves as a valuable building block for the construction of more complex molecules. Its utility stems from the distinct chemical functionalities present within its structure, which can be manipulated selectively.

The dibromophenyl moiety is a key feature. The bromine atoms are versatile reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the molecular framework. For example, 2,4-dibromoaniline itself is used as a starting material to introduce the 2,4-dibromophenyl group into target molecules for evaluation as potential pharmaceuticals or agrochemicals.

As discussed, the ortho-bromo amide structure is a precursor to benzoxazole heterocycles. ijpbs.comamazonaws.com This transformation incorporates the core structure of the parent amide into a more complex, rigid, and often biologically active scaffold. Novel benzoxazole-benzamide conjugates have been designed and synthesized as potential anti-proliferative agents and VEGFR-2 inhibitors, demonstrating the value of this molecular scaffold in medicinal chemistry. nih.gov The synthesis of such complex conjugates often involves multi-step sequences where the benzoxazole is first formed and then linked to other molecular fragments. nih.gov Therefore, this compound is not just a final product but a key intermediate that facilitates access to diverse and complex chemical entities with potential applications in drug discovery and materials science.

Role as a Building Block in Multi-Step Organic Synthesis

Amide-containing molecules are fundamental components in the synthesis of pharmaceuticals, natural products, and functional materials. mdpi.com The N-phenylbenzamide scaffold, in particular, is present in a number of biologically active compounds. nih.gov While specific examples detailing the use of this compound as a starting material in complex multi-step syntheses are not extensively documented in the reviewed literature, its inherent functionalities suggest significant potential. The two bromine atoms serve as versatile anchor points for introducing new carbon-carbon or carbon-heteroatom bonds, and the amide bond itself can be a precursor for other functional groups or can direct reactions on the aromatic rings. For instance, related N-aryl benzamide (B126) derivatives are synthesized and evaluated for a range of biological activities, indicating that molecules of this class are important targets in medicinal chemistry. nih.gov

Derivatization for Selenoamide and Selenium Heterocycle Formation

The conversion of amides to their corresponding selenoamides is a key step in the synthesis of various selenium-containing heterocycles, which are of interest due to their diverse biological activities, including anticancer and anti-inflammatory properties. clockss.orgnih.gov Selenoamides are typically prepared from amides using selenating reagents. clockss.org This transformation can be applied to this compound to yield its selenoamide analog.

Table 1: Common Reagents for Conversion of Amides to Selenoamides

| Reagent | Description |

|---|---|

| Lawesson's Reagent | A thionating agent that can be adapted for selenation. |

| Woollins' Reagent | A phosphorus-selenium reagent used for the direct conversion of carbonyls to selenocarbonyls. clockss.org |

| Selenium with a Reducing Agent | For example, a mixture of (iBu₂AlSe)₂ and (iBu₂Al)₂Seₙ. clockss.org |

| Elemental Selenium | Can be used under specific conditions, often involving exchange reactions. mdpi.com |

Once formed, the selenoamide derivative of this compound can serve as a precursor for selenium-containing heterocycles. Selenoamides, which exist in tautomeric equilibrium with selenolimidates, possess two reactive sites that facilitate cyclization reactions. clockss.org For example, primary selenoamides react with α-haloketones to produce 1,3-selenazoles. clockss.org Furthermore, the presence of the 2-bromo substituent on the N-phenyl ring offers a site for intramolecular cyclization. Methods exist for the direct cyclization of 3-halogenaryl amides using elemental selenium to form selenium-containing heterocycles. mdpi.com This suggests a potential pathway for transforming this compound into complex, fused heterocyclic systems. mdpi.comresearchgate.net

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organohalides and organoboron compounds. libretexts.org this compound is an ideal substrate for such reactions due to the presence of two carbon-bromine bonds, which can be selectively functionalized. libretexts.orgarkat-usa.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com The reactivity of the two bromine atoms in this compound is expected to differ. The C(4)-Br bond is sterically more accessible and electronically similar to a standard bromobenzene, making it more susceptible to oxidative addition. The C(2)-Br bond is sterically hindered by the bulky amide group, which would likely slow its reaction rate. This difference allows for potential regioselective cross-coupling.

This selectivity enables the synthesis of mono- or di-substituted products by controlling the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the boronic acid. rsc.org For instance, using one equivalent of a boronic acid would likely lead to preferential coupling at the C4-position. Subsequent reaction with a different boronic acid could then afford a di-substituted product with two different aryl groups.

Table 2: Potential Products from Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Ar-B(OH)₂)

| Position of Coupling | Product Structure | Product Name |

|---|---|---|

| C4-Position | N-(2-bromo-4-arylphenyl)-4-methoxybenzamide | |

| C2-Position | N-(4-bromo-2-arylphenyl)-4-methoxybenzamide | |

| Both Positions | N-(2,4-diarylphenyl)-4-methoxybenzamide |

This stepwise functionalization makes this compound a valuable platform for building molecular complexity and accessing a library of substituted N-phenylbenzamide derivatives. nih.gov

Other Transition Metal-Catalyzed Functionalizations (e.g., C-H bond activation)

Transition metal-catalyzed C-H bond functionalization is a modern synthetic strategy that allows for the direct conversion of C-H bonds into new chemical bonds, offering an atom-economic approach to complex molecules. nih.gov The amide group is a well-established directing group in such transformations, capable of guiding a metal catalyst to a specific C-H bond, typically at the ortho position. nih.govelsevierpure.com

In the case of this compound, there are two aromatic rings with C-H bonds available for functionalization.

The 4-methoxybenzoyl ring: The amide can direct a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to the C-H bonds ortho to the carbonyl group. nih.gov This would lead to functionalization at the C3 and C5 positions of the benzoyl moiety.

The 2,4-dibromophenyl ring: The ortho-positions to the amide nitrogen are substituted with a bromine atom and the rest of the phenyl ring. The remaining C-H bonds are at the C3, C5, and C6 positions. The amide nitrogen can direct functionalization to the ortho C-H bond at the C6 position.

These C-H activation reactions can be used to introduce a variety of substituents, including alkyl, aryl, or other functional groups, further demonstrating the synthetic utility of this compound as a versatile scaffold. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analyses

Spectroscopy offers a powerful, non-destructive lens into the molecular world. For N-(2,4-dibromophenyl)-4-methoxybenzamide, techniques including NMR, IR, UV-Vis, and HRMS are employed to probe its structure, bonding, and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in public literature, the expected chemical shifts can be inferred from closely related structures and established principles of NMR theory.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the two aromatic rings and the amide and methoxy (B1213986) groups. The 4-methoxyphenyl (B3050149) ring protons would appear as two doublets in the aromatic region, characteristic of a para-substituted system. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. chemicalbook.com Protons on the 2,4-dibromophenyl ring would exhibit a more complex splitting pattern due to their unique electronic environments. The amide (N-H) proton is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the amide group (typically around 165 ppm), the methoxy carbon (around 55 ppm), and a series of signals for the aromatic carbons. nanobioletters.com The carbons bonded to bromine atoms would be significantly influenced by the halogen's electronegativity and would appear at distinct chemical shifts.

| Spectroscopy Type | Functional Group | Expected Chemical Shift (δ, ppm) | Characteristic Features |

|---|---|---|---|

| ¹H NMR | Amide N-H | ~8.5-10.5 | Broad singlet |

| ¹H NMR | Aromatic H (Dibromophenyl) | ~7.5-8.5 | Complex multiplets (d, dd) |

| ¹H NMR | Aromatic H (Methoxyphenyl) | ~6.9-7.9 | Two doublets (AA'BB' system) |

| ¹H NMR | Methoxy -OCH₃ | ~3.8 | Singlet |

| ¹³C NMR | Carbonyl C=O | ~165 | - |

| ¹³C NMR | Aromatic C (Methoxyphenyl) | ~114-163 | - |

| ¹³C NMR | Aromatic C (Dibromophenyl) | ~115-140 | Signals for C-Br expected around 115-125 ppm |

| ¹³C NMR | Methoxy -OCH₃ | ~55 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key vibrational modes for 4-methoxybenzamide (B147235), a closely related compound, include a strong C=O stretch for the amide group, N-H stretching vibrations, and C-O stretching for the methoxy ether linkage. chemicalbook.comnist.gov The presence of the dibromophenyl group would be confirmed by C-Br stretching vibrations, typically found in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Amide (C=O) | Stretching | 1680-1650 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Amide (N-H) | Bending | 1550-1510 |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1250-1200 |

| Ether (Ar-O-CH₃) | Symmetric Stretching | 1050-1000 |

| Aryl Halide (C-Br) | Stretching | 600-500 |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the aromatic rings and the carbonyl group, and n→π* transitions of the carbonyl lone pair. nih.gov The presence of the electron-donating methoxy group and the electron-withdrawing bromine atoms, which extend the conjugation, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide (B126). researchgate.net

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π→π | Aromatic Rings / Carbonyl | ~250-320 |

| n→π | Carbonyl | ~300-350 (often weak or overlapped) |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₁Br₂NO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, thereby validating the elemental composition. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). uni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁Br₂NO₂ |

| Theoretical Exact Mass ([M]) | 382.92072 Da |

| Expected [M+H]⁺ | 383.92850 Da |

| Isotopic Pattern | Characteristic pattern for Br₂ (approx. 1:2:1 ratio for M, M+2, M+4 peaks) |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not found in the surveyed literature, analysis of similar compounds allows for a reliable prediction of its solid-state conformation. researchgate.netnih.gov The molecule is expected to adopt a conformation where the amide linkage (-CO-NH-) is nearly planar. A significant dihedral angle is anticipated between the planes of the 4-methoxyphenyl ring and the 2,4-dibromophenyl ring, a common feature in N-aryl benzamides that minimizes steric hindrance. nih.govucsd.edu

In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds of the N-H···O type, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor, often forming chains or dimeric motifs. researchgate.netnih.gov

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly in Crystalline States

In the crystalline state, the supramolecular assembly of this compound is significantly influenced by intermolecular hydrogen bonds. The primary hydrogen bond observed is of the N—H···O type. Specifically, the amide hydrogen (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction links the molecules into chains or more complex networks.

Hirshfeld Surface Analysis and Fingerprint Plot Interpretation

The most significant interactions are typically highlighted by red regions on the d_norm surface, which for this compound correspond to the N—H···O hydrogen bonds. Other notable contacts include H···H, C···H, and Br···H interactions. The large, diffuse regions on the Hirshfeld surface represent the weaker van der Waals forces, which, although individually less strong, collectively play a crucial role in the stability of the molecular packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plot for this compound would show distinct spikes corresponding to the key interactions. The sharpest and most prominent spikes would represent the N—H···O hydrogen bonds, while the more diffuse features would correspond to the various other contacts. The relative percentage of the surface area covered by each type of contact can be calculated to give a precise measure of their importance in the supramolecular assembly.

Contribution of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution (%) |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| Br···Br | Data not available |

| Other | Data not available |

Conformational Analysis in Solid State vs. Solution

The conformation of this compound can differ between its solid state and when it is in solution. In the solid state, the conformation is locked by the crystal packing forces, including the strong intermolecular hydrogen bonds. This results in a relatively planar arrangement between the amide linkage and the aromatic rings, although some torsion is expected due to steric hindrance from the bromine atoms. The dihedral angle between the two phenyl rings is a key parameter defining the solid-state conformation.

In solution, the molecule has greater conformational freedom. The absence of a rigid crystal lattice allows for rotation around the single bonds, particularly the C—N amide bond and the bonds connecting the phenyl rings to the amide group. The preferred conformation in solution will be an equilibrium between various rotamers, influenced by factors such as the polarity of the solvent and intramolecular interactions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in studying these solution-state conformations. A comparison between the solid-state structure (from X-ray crystallography) and solution-state data can reveal the extent of conformational flexibility and the influence of the crystalline environment on the molecular geometry.

Advanced Characterization Techniques (General Applicability)

Beyond the foundational techniques, a variety of advanced methods can be applied to further elucidate the properties of this compound and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both solid-state and solution-phase NMR can provide detailed information. In the solid state, it can probe the local environment of atoms and provide insights into packing and polymorphism. In solution, it is essential for confirming the chemical structure and studying conformational dynamics.

Dynamic Light Scattering (DLS) : This technique is useful for determining the size of nanoparticles or aggregates in a solution, which could be relevant if the compound is used in nanomaterial applications.

X-ray Based Techniques : Techniques such as X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms in the molecule.

Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) : These microscopy techniques can be used to visualize the morphology of the crystalline material at the micro and nanoscale.

These advanced techniques, when used in combination, offer a comprehensive understanding of the structural and physicochemical properties of this compound from the molecular to the macroscopic level.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

There are no published Molecular Dynamics (MD) simulation studies that have specifically investigated the conformational landscape or the interactions of N-(2,4-dibromophenyl)-4-methoxybenzamide with various solvents. Such studies would be invaluable for understanding how the molecule behaves in different chemical environments, which is crucial for predicting its solubility, stability, and potential for crystallization. Typically, MD simulations would provide atomistic-level insights into the flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. Furthermore, these simulations could elucidate the nature and strength of interactions, such as hydrogen bonding, between the amide and methoxy (B1213986) groups of the molecule and surrounding solvent molecules.

Coarse-Grained Molecular Dynamics for Supramolecular Assembly

The potential for this compound to form larger, ordered structures through self-assembly has not been explored using Coarse-Grained Molecular Dynamics (CG-MD). This computational technique is particularly suited for simulating the behavior of molecules over longer time and length scales than are accessible with all-atom MD. CG-MD simulations could predict whether this compound is likely to form aggregates, micelles, or other supramolecular structures in solution or in the solid state, which would be critical for its application in materials science or pharmacology. The absence of such studies means that the principles governing its self-assembly behavior remain unknown.

Free Energy Calculations of Association Processes

No research has been published on the free energy calculations of association processes involving this compound. These calculations are essential for quantifying the strength of binding between two or more molecules. For instance, they could be used to determine the dimerization constant of the compound in a given solvent or its binding affinity to a biological target. Without this data, any discussion of the compound's potential for molecular recognition or as a component in a multi-component system is purely speculative.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Bromine Substituents on Molecular Properties

The presence of two bromine atoms on one of the phenyl rings significantly influences the compound's steric and electronic characteristics.

The substitution pattern of the bromine atoms at the 2 and 4 positions of the phenyl ring introduces notable steric and electronic effects. Steric hindrance, arising from the size of the bromine atoms, can influence the molecule's conformation and its ability to fit into a biological target. libretexts.org The substituent at the ortho position (position 2), in particular, can create steric strain that affects the planarity of the molecule. nsf.gov This steric bulk can be a crucial factor in determining the ortho/para ratio of products in related chemical reactions. libretexts.orgyoutube.com

Table 1: Effects of 2,4-Dibromo Substitution

| Effect Type | Description | Implication for N-(2,4-dibromophenyl)-4-methoxybenzamide |

|---|---|---|

| Steric | The bulky nature of bromine atoms creates spatial hindrance. | Influences molecular conformation and may restrict interaction with binding sites. |

| Electronic (Inductive) | High electronegativity of bromine withdraws electron density from the aromatic ring. | Deactivates the phenyl ring, affecting its overall reactivity. |

| Electronic (Resonance) | Lone pair electrons on bromine can be donated to the ring. | Directs interactions preferentially to ortho and para positions relative to the bromines, though the ring is overall deactivated. |

Halogen atoms, particularly bromine and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond. nih.govyoutube.com This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic (electron-rich) site on another molecule, such as an oxygen or nitrogen atom in a protein. nih.govyoutube.com The strength of this bond is influenced by the polarizability of the halogen, with heavier halogens like iodine forming stronger bonds. youtube.com

The formation of halogen bonds is highly directional and has become an important consideration in rational drug design for enhancing ligand affinity and selectivity for their biological targets. nih.govnih.gov Halogenation of drug candidates can improve both their selectivity and efficacy. nih.gov Furthermore, halogens can also act as hydrogen bond acceptors, interacting favorably with hydrogen bond donors in proteins, which can be even more significant than halogen bonds in some cases. nih.gov

Role of Methoxy (B1213986) Group in Modulating Reactivity and Interactions

The methoxy group (-OCH3) on the benzamide (B126) portion of the molecule exerts a profound influence on the electronic properties of its attached aromatic ring, which in turn affects its reactivity and binding capabilities.

The methoxy group is a potent electron-donating group, primarily through a resonance effect where the lone pairs on the oxygen atom delocalize into the aromatic ring. vaia.comstackexchange.com This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. website-files.combrainly.com Consequently, the aromatic ring becomes "activated," meaning it is more reactive towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.orgbrainly.com While the oxygen atom also exerts a weaker, electron-withdrawing inductive effect due to its electronegativity, the resonance effect is dominant. stackexchange.com This strong activating and ortho, para-directing nature is a key feature of the methoxy group. vaia.comwizeprep.com

Table 2: Electronic Effects of the Methoxy Group

| Effect | Description | Consequence |

|---|---|---|

| Resonance | Delocalization of oxygen's lone pair electrons into the aromatic ring. | Strong activation of the ring, increased electron density at ortho and para positions. vaia.comstackexchange.com |

| Inductive | Electron withdrawal through the sigma bond due to oxygen's electronegativity. | Minor deactivating influence, overshadowed by the stronger resonance effect. stackexchange.com |

The electronic modifications induced by the methoxy group can have a significant impact on a ligand's binding affinity and selectivity for its target. Research on various benzamide derivatives has shown that the presence of an electron-donating methoxy group can enhance binding affinity for specific receptors. nih.gov For instance, in a study on sigma-2 (σ2) receptor ligands, the addition of a para-methoxy group to a benzamide derivative dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.govresearchgate.net This suggests that the increased electron density provided by the methoxy group can be crucial for favorable interactions within the binding pocket of a target protein. nih.gov Many selective σ2 ligands incorporate one or more methoxy groups, with additional substitutions often leading to increased affinity and selectivity. researchgate.net

Systematic Structural Modifications and Their Research Implications

Research on related benzamide structures has shown that even small changes, such as altering the position of a substituent or replacing it with a different functional group, can lead to significant changes in biological activity. acs.org For instance, the introduction of different halogen atoms or the replacement of the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the molecule's properties. nih.govnih.gov These studies are essential for optimizing lead compounds in drug discovery, aiming to enhance potency and selectivity while minimizing potential off-target effects. nih.gov

Introduction of Varied Aromatic and Heteroaromatic Moieties

The aromatic rings are critical components of the benzamide scaffold, offering numerous opportunities for modification to enhance biological activity through varied electronic and steric profiles. The introduction of different aromatic and heteroaromatic systems can significantly impact a compound's interaction with its biological target.

Research into a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs, which share the core benzamide structure, demonstrated the impact of modifying the benzoyl moiety. The introduction of a highly fluorinated aromatic ring, such as in a pentafluorophenyl analog, was a key modification within a library of synthesized compounds. nih.gov Similarly, substituting the benzoyl ring with a 2,5-bis(trifluoromethyl)phenyl group resulted in a compound with an M1 IC50 of 490 nM, indicating that electron-withdrawing groups on this aromatic portion can be favorable for activity. nih.gov

In other research contexts, larger aromatic systems have been explored. For instance, in the development of inhibitors for the SARS-CoV papain-like protease (PLpro), a key benzamide inhibitor featured a naphthalene (B1677914) ring, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, which binds within the S3 and S4 pockets of the enzyme. nih.gov This highlights that extending the aromatic system can facilitate interactions with larger binding sites.

The replacement of simple phenyl rings with heteroaromatic systems is another common strategy in ligand design. Heterocycles can introduce hydrogen bond donors and acceptors, alter polarity, and improve metabolic stability. For example, comparative QSAR studies have been performed on bis-(acridines) and bis-(phenazines)-carboxamides, which are complex structures containing nitrogen-based heteroaromatic rings linked by a carboxamide group, for their anticancer activity. nih.gov

The table below illustrates how different aromatic substitutions on the benzamide ring of N-(4-(4-ethylpiperazin-1-yl)phenyl)benzamide analogs affect their M1 antagonist activity.

| Compound Analog | Benzamide Ring Substitution | M1 IC50 (nM) |

|---|---|---|

| 8h | 2,5-bis(Trifluoromethyl) | 490 |

| 8b | 2-Methoxy | 820 |

| 8a | 2-Chloro | 960 |

| 6 | Unsubstituted | 3200 |

| 8f | 4-Methoxy | 3200 |

Effect of Linker Length and Amide Nitrogen Substitution

The amide bond (-CONH-) serves as the central linker in benzamide derivatives. Its rigidity, planarity, and hydrogen bonding capabilities are crucial for orienting the two aromatic rings correctly within a target's binding site. Modifications to this linker, either by altering its length or by substituting the amide nitrogen, can have profound effects on the molecule's conformation and activity.

Substitution on the amide nitrogen atom directly influences the fundamental properties of the amide bond. Computational studies have shown that substituting the amide nitrogen with electronegative atoms can significantly reduce the resonance stabilization of the amide group. nih.gov For example, the substitution of a hydrogen atom with a methoxy group on the amide nitrogen in formamide (B127407) analogs leads to an increase in the N-C(O) bond length from 1.362 Å to 1.380 Å. nih.gov This alteration in bond length and electronic character can change the molecule's preferred conformation and its ability to act as a hydrogen bond donor. nih.gov

In the context of developing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a novel N-substituted aminobenzamide scaffold was investigated. dovepress.com This represents a significant alteration where the amide nitrogen is further substituted with an amino group, creating an N-aminobenzamide core. This modification changes the electronic and hydrogen-bonding pattern of the linker region entirely. dovepress.com

While not a direct modification of the amide linker itself, altering the length of chains attached elsewhere can also inform on spatial requirements of the binding site. In a series of 1,2,6-trisubstituted benzimidazoles with anti-inflammatory activity, the activity was found to be inversely related to the length of the linker connecting a carboxyl group to the C2 position of the benzimidazole (B57391) core. mdpi.com This suggests that shorter linkers may provide a more optimal orientation of key functional groups for biological activity.

Comparative SAR Studies with Related Benzamide Derivatives

A relevant comparative series is found in the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M1 muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov Within this series, the substitution pattern on the benzamide ring was extensively explored. The parent compound with an unsubstituted benzamide ring had an M1 IC50 of 3.2 µM. nih.gov Introducing a 4-methoxy group, as seen in the title compound, resulted in a similar potency. nih.gov However, moving the methoxy group to the 2-position (analog 8b) increased the potency significantly to 820 nM. nih.gov A 2-chloro substituent (analog 8a) also conferred submicromolar potency (960 nM). nih.gov This suggests that for this particular target, substitution at the 2-position of the benzoyl ring is more beneficial than at the 4-position. Furthermore, a 3,5-dichloro substitution also resulted in a reasonably active compound (M1 IC50 = 3.7 µM). nih.gov

Another closely related analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against EV71 virus strains. researchgate.net This compound differs from the title compound by having only one bromine atom (at the 4-position) on the N-phenyl ring and the addition of an amino group at the 3-position of the 4-methoxybenzamide (B147235) ring. This highlights that modifications on both aromatic rings are critical and that related structures can possess entirely different biological activities.

In a different class of compounds, N-(2-aminoethyl)benzamide analogues, the effect of halogen and nitro substituents on the benzamide ring was explored for monoamine oxidase-B (MAO-B) inhibition. nih.gov This study underscores that the nature and position of electron-withdrawing groups are key determinants of potency, a principle that applies broadly across different benzamide series. nih.gov

The table below presents a comparative view of substitutions on the benzamide ring from a library of M1 antagonists, providing context for the 4-methoxy substitution found in this compound.

| Compound Analog | Benzamide Ring Substitution | M1 IC50 (µM) | Relative Potency vs. 4-Methoxy |

|---|---|---|---|

| 8h | 2,5-bis(Trifluoromethyl) | 0.49 | 6.5x |

| 8b | 2-Methoxy | 0.82 | 3.9x |

| 8a | 2-Chloro | 0.96 | 3.3x |

| 6 | Unsubstituted | 3.2 | 1.0x |

| 8f | 4-Methoxy | 3.2 | 1.0x |

| 11i | 3,5-Dichloro | 3.7 | 0.9x |

Mechanistic Chemical Reactivity and Transformative Applications

Reactivity at the Amide Linkage

The amide bond is a cornerstone of organic chemistry and biology, and its reactivity in N-(2,4-dibromophenyl)-4-methoxybenzamide is influenced by the electronic properties of the flanking aromatic rings.

Hydrolysis and Amide Exchange Reactions

The hydrolysis of the amide bond in this compound to yield 4-methoxybenzoic acid and 2,4-dibromoaniline (B146533) can be achieved under both acidic and basic conditions, although it is generally resistant to cleavage.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the 2,4-dibromoaniline leaving group. The presence of two electron-withdrawing bromine atoms on the aniline (B41778) ring makes it a better leaving group compared to aniline itself, which can facilitate the reaction.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less efficient for N-aryl amides compared to alkyl amides due to the reduced electrophilicity of the carbonyl group and the poorer leaving group ability of the resulting anilide anion. arkat-usa.org However, forcing conditions, such as high temperatures and concentrated base, can drive the reaction to completion. researchgate.net

Amide Exchange (Transamidation): This transformation involves the replacement of the 2,4-dibromoanilino group with another amine. This equilibrium-driven process can be catalyzed by various reagents, including Lewis acids or transition metals. mdpi.com For N-aryl amides, catalysts like Ti(NMe2)4 or Sc(OTf)3 have been shown to be effective. mdpi.com The reaction outcome is often dictated by the relative nucleophilicity and concentration of the incoming amine.

| Reaction | Reagents and Conditions | Products | Research Findings |

|---|---|---|---|

| Acidic Hydrolysis | H2SO4 (aq), reflux | 4-Methoxybenzoic acid, 2,4-Dibromoaniline | Generally requires strong acid and heat. The electron-withdrawing groups on the aniline ring may facilitate the departure of the leaving group. |

| Basic Hydrolysis | NaOH (aq), reflux | Sodium 4-methoxybenzoate, 2,4-Dibromoaniline | N-aryl amides are generally less reactive than alkyl amides under basic conditions. arkat-usa.org |

| Transamidation | R2NH, Lewis Acid (e.g., Ti(NMe2)4) | N,N-dialkyl-4-methoxybenzamide, 2,4-Dibromoaniline | An equilibrium process that can be driven to completion by using an excess of the incoming amine. mdpi.com |

Transformations to Other Functional Groups

The amide functionality in this compound can be converted into other important functional groups, such as thioamides and amines.

Conversion to Thioamides: The transformation of the amide to a thioamide can be achieved using various thionating reagents. A common method involves a two-step, one-pot procedure where the amide is first converted to the corresponding imidoyl chloride using thionyl chloride. Subsequent reaction with a sulfur source, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, yields the N-aryl-substituted benzothioamide. nih.gov

Reduction to Amines: The amide can be reduced to the corresponding secondary amine, N-(2,4-dibromobenzyl)-4-methoxyaniline, using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of a complex aluminate intermediate. Alternative methods, such as using a combination of sodium hydride and zinc halides, have also been developed for the reduction of carboxamides. researchgate.net

| Transformation | Reagents and Conditions | Product | Research Findings |

|---|

| Thioamidation | 1. SOCl2 2. N-isopropyldithiocarbamate isopropyl ammonium salt | N-(2,4-dibromophenyl)-4-methoxythiobenzamide | This one-pot method provides a convenient route to N-aryl-substituted thioamides. nih.gov | | Reduction | LiAlH4, THF | N-(2,4-dibromobenzyl)-4-methoxyaniline | A standard method for the reduction of amides to amines. |

Aromatic Ring Functionalization

The two aromatic rings of this compound exhibit distinct reactivity towards electrophilic and nucleophilic substitution reactions due to their different substituent patterns.

Electrophilic Aromatic Substitution Patterns

Reactivity of the 4-Methoxyphenyl (B3050149) Ring: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group. The methoxy group is a strong ortho, para-director. Since the para position is already substituted, electrophilic attack is expected to occur predominantly at the positions ortho to the methoxy group (C3 and C5).

Reactivity of the 2,4-Dibromophenyl Ring: The 2,4-dibromophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two bromine atoms and the amide group. The amide nitrogen has a lone pair that can donate into the ring, making it an ortho, para-director. However, this activating resonance effect is likely outweighed by the deactivating inductive effects of the halogens and the carbonyl group. The bromine atoms themselves are also ortho, para-directors. Therefore, any further electrophilic substitution on this ring would be disfavored and would likely occur at the C6 position, which is ortho to the amide and meta to the C4-bromo substituent.

| Reaction | Electrophile | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | N-(2,4-dibromophenyl)-3-nitro-4-methoxybenzamide | The 4-methoxyphenyl ring is highly activated, and the methoxy group directs ortho. |

| Bromination | Br2, FeBr3 | N-(2,4-dibromophenyl)-3-bromo-4-methoxybenzamide | Similar to nitration, substitution occurs on the activated ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | N-(2,4-dibromophenyl)-3-acyl-4-methoxybenzamide | The reaction is expected to proceed on the activated ring. chegg.com |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Rings

The 2,4-dibromophenyl ring is a potential substrate for nucleophilic aromatic substitution (SNA_r), where one or both bromine atoms could be displaced by a strong nucleophile. For an S_NAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amide group is not a strong enough electron-withdrawing group to facilitate S_NAr under typical conditions. However, under forcing conditions with very strong nucleophiles, some substitution might be possible. The bromine at the C4 position is more sterically accessible for nucleophilic attack compared to the C2 bromine.

Directed Ortho-Metalation and Aromatic Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. pressbooks.pubnih.gov The amide group is a strong directing group for this reaction. pressbooks.pub

In this compound, the amide group can direct the lithiation to the ortho position of either the benzoyl or the anilide ring.

Litiation of the 4-Methoxyphenyl Ring: The amide can direct lithiation to the C3 and C5 positions of the 4-methoxyphenyl ring.

Litiation of the 2,4-Dibromophenyl Ring: The amide can also direct lithiation to the C6 position of the 2,4-dibromophenyl ring.

A competing reaction in the presence of organolithium reagents is halogen-metal exchange, which is often faster for aryl bromides than directed lithiation. nih.gov Therefore, treatment of this compound with an alkyllithium reagent like n-butyllithium could potentially lead to a mixture of products arising from both DoM and bromine-lithium exchange at either the C2 or C4 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity.

| Strategy | Reagent | Potential Intermediate(s) | Subsequent Reaction with Electrophile (E+) |

|---|---|---|---|

| Directed ortho-Metalation | s-BuLi, TMEDA, -78 °C | Lithiation at C3/C5 of the methoxyphenyl ring or C6 of the dibromophenyl ring | Introduction of an electrophile at the lithiated position. |

| Halogen-Metal Exchange | n-BuLi, -78 °C | Lithiation at C2 or C4 of the dibromophenyl ring via Br-Li exchange | Introduction of an electrophile at the lithiated position. |

This compound as a Precursor for Advanced Materials

This compound, a molecule featuring a combination of hydrogen-bonding amide groups, halogen atoms, and aromatic rings, holds significant potential as a building block for the construction of advanced supramolecular materials. Its structural elements suggest a predisposition for engaging in the non-covalent interactions that govern supramolecular polymerization and self-assembly, paving the way for novel materials with tailored properties. While direct experimental studies on the supramolecular behavior of this specific compound are not extensively documented in publicly available literature, its potential can be inferred from research on analogous chemical systems.

Supramolecular Polymerization Studies

Supramolecular polymerization is a process where monomeric units are driven to assemble into polymer-like chains through reversible, non-covalent interactions. nih.gov This approach offers a dynamic alternative to conventional covalent polymerization, allowing for the formation of materials that can respond to external stimuli such as temperature or concentration. The amide linkage is a particularly effective functional group for directing supramolecular polymerization due to its ability to form strong and directional hydrogen bonds. nih.govrsc.org

The core of this compound is the benzamide (B126) moiety, which is known to participate in hydrogen bonding, a key interaction in the formation of supramolecular polymers. rsc.org In many systems, amide groups can lead to the formation of one-dimensional, fibrous structures. The stability and length of these supramolecular polymers are dictated by the thermodynamics of the association process, which can be either isodesmic or cooperative. acs.org In an isodesmic process, the addition of each monomeric unit is energetically equivalent, whereas in a cooperative mechanism, the initial formation of a nucleus is followed by a more favorable elongation phase. nih.gov The cooperative model is often sought after as it allows for the formation of well-defined, high-molecular-weight structures at a critical concentration or temperature. nih.gov

The presence of the dibromophenyl group in this compound introduces the possibility of halogen bonding, an increasingly recognized non-covalent interaction that can influence molecular assembly. Furthermore, the aromatic rings in the molecule can contribute to π-π stacking interactions, which often work in concert with hydrogen bonding to stabilize the resulting supramolecular structures. researchgate.net The interplay of these different non-covalent forces could lead to complex and potentially stimuli-responsive polymeric materials.

While specific data for this compound is not available, the table below summarizes key parameters from studies on related benzamide derivatives, illustrating the principles of their supramolecular polymerization.

| Derivative System | Key Interactions | Polymerization Mechanism | Solvent Effects |

| Organoplatinum(II) Complexes with N-phenyl benzamide linkages | Hydrogen bonding, π-π stacking, metal coordination | Cooperative (nucleation-elongation) | Polymerization is favored in apolar media like methylcyclohexane. nih.gov |

| C₃-symmetrical benzene-tricarboxamides | Hydrogen bonding, dipole-dipole interactions | Cooperative | Self-assembly occurs in apolar alkane solvents. rsc.org |

| Bis-urea derivatives | Hydrogen bonding | Cooperative | Strong aggregation is observed even at low concentrations in apolar solvents like carbon tetrachloride. acs.org |

This table is illustrative and based on findings from related benzamide and amide-containing systems to highlight the principles of supramolecular polymerization.

Self-Assembly Mechanisms and Thermodynamic Characterization

The self-assembly of molecules into ordered nanostructures is a fundamental process in supramolecular chemistry, driven by the minimization of free energy. chemrxiv.orgnih.gov For this compound, the mechanism of self-assembly would be dictated by a sophisticated interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions. The directionality and strength of these interactions would determine the morphology of the resulting assemblies, which could range from nanofibers to more complex architectures. researchgate.net

Computational studies on similar systems have shown that the thermodynamics of self-assembly can be characterized to understand and predict the behavior of supramolecular systems. chemrxiv.orgnih.gov The process is governed by changes in enthalpy (ΔH) and entropy (ΔS). A negative ΔH indicates that the formation of non-covalent bonds is an exothermic process, providing the driving force for assembly. This is often accompanied by a negative ΔS, reflecting the increase in order as monomers form a structured assembly.

In the case of this compound, the formation of hydrogen bonds between the amide groups would be a significant enthalpic contributor to the self-assembly process. The halogen atoms could further contribute to the stability of the assembled state through halogen bonding, a type of interaction that can be surprisingly strong and directional. The aromatic rings provide a platform for π-π stacking, which would also contribute favorably to the enthalpy of assembly.

The table below presents hypothetical thermodynamic parameters for the self-assembly of this compound, based on values reported for the self-assembly of other amide and benzamide derivatives. These values illustrate the typical energetic contributions that would be expected to govern its aggregation.

| Thermodynamic Parameter | Expected Contribution for Self-Assembly | Rationale based on Analogous Systems |

| Enthalpy of Elongation (ΔHe) | Negative | The formation of intermolecular hydrogen bonds and π-π stacking is an exothermic process, as seen in other self-assembling amide systems. rsc.org |

| Entropy of Elongation (ΔSe) | Negative | The aggregation of monomers into an ordered supramolecular polymer results in a decrease in the system's entropy. rsc.org |

| Gibbs Free Energy of Elongation (ΔGe) | Negative at lower temperatures | A spontaneous process driven by the favorable enthalpy change, which can be overcome by the unfavorable entropy change at elevated temperatures. |

| Cooperativity Factor (σ) | < 1 | A cooperative mechanism is common for systems forming long, stable fibers, where nucleation is less favorable than elongation. rsc.org |

This table presents a hypothetical thermodynamic profile for this compound based on established principles and data from related self-assembling systems.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

In the crystalline state, benzamides typically form robust hydrogen bonds. For instance, in the structurally analogous compound 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide , an intramolecular N—H⋯O hydrogen bond is observed, creating a stable S(6) ring motif. nih.gov It is highly probable that N-(2,4-dibromophenyl)-4-methoxybenzamide would also exhibit intermolecular N—H⋯O hydrogen bonds, where the amide proton (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a fundamental and highly predictable feature in the crystal packing of primary and secondary amides.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| N—H⋯O | Amide N-H | Carbonyl Oxygen | 1.8 - 2.2 | Primary structural motif, forms chains or dimers. |

| C—H⋯O | Aromatic C-H | Carbonyl Oxygen | 2.2 - 2.8 | Secondary stabilization, links primary motifs. |

| C—H⋯O | Methoxy (B1213986) C-H | Carbonyl Oxygen | 2.2 - 2.8 | Contributes to the overall packing efficiency. |

This table presents expected hydrogen bond interactions for this compound based on data from analogous structures.

The amide group is a powerful self-complementary unit for forming extended hydrogen-bonded structures. The cooperative nature of these interactions, where the formation of one hydrogen bond enhances the strength of the next, leads to the formation of well-defined supramolecular synthons. In many benzamide (B126) structures, amide-amide hydrogen bonds result in the formation of chains or cyclic dimers. mdpi.com For this compound, it is anticipated that the N-H group of one molecule will interact with the C=O group of a neighboring molecule, and this pattern will repeat to form extended one-dimensional chains.

π-π Stacking Interactions Involving Aromatic Moieties

The presence of two aromatic rings in this compound, the dibromophenyl and the methoxyphenyl rings, introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of aromatic rings, are a significant force in the organization of many organic molecules.

However, the extent of π-π stacking is highly dependent on the substitution pattern of the aromatic rings. In the case of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is only 2.90(8)°, indicating a nearly coplanar arrangement which is not conducive to significant intramolecular π-π stacking. nih.gov Instead, the crystal packing is dominated by hydrogen bonding. Given the structural similarities, it is plausible that this compound may also favor a crystal packing arrangement where hydrogen bonding interactions are the primary organizing force, with π-π stacking playing a secondary or negligible role. The presence of the bulky bromine atoms on the phenyl ring could also sterically hinder ideal π-π stacking geometries.

This compound as a Component in Supramolecular Assemblies

The functional groups present in this compound make it a potential building block for the construction of more complex supramolecular assemblies.

Benzamide and related amide-containing molecules are frequently employed in the design of synthetic receptors for anions and other guest species. rsc.orgnih.gov The key to their function lies in the polarized N-H bonds of the amide group, which can act as hydrogen bond donors to bind anionic guests. The design of such receptors often involves pre-organizing the hydrogen-bonding sites to create a cavity that is complementary in size and shape to the target anion.

While there are no specific studies detailing the use of this compound as a receptor, its core structure possesses the necessary features. The amide N-H group provides a primary binding site. The surrounding aromatic framework can be modified to tune the electronic properties and the steric environment of the binding pocket, thereby influencing the selectivity of the receptor.

The ability of a benzamide-based receptor to bind an anion is typically studied using techniques such as ¹H NMR and UV-Vis spectroscopy. The binding event is signaled by changes in the chemical shift of the amide proton or by a change in the absorption spectrum of the molecule.

The binding affinity of a receptor for a particular anion is quantified by the association constant (Kₐ). A higher Kₐ value indicates a stronger interaction. The selectivity of a receptor for a specific anion over others is a crucial aspect of its function. In many urea (B33335) and amide-based receptors, a high affinity for anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) is observed due to their high charge density and basicity. nih.govrsc.org

For a hypothetical receptor based on this compound, the binding affinity would be influenced by several factors:

Influence of Substituents on Supramolecular Architectures

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research detailing the supramolecular chemistry and crystal structure of This compound . While extensive studies exist on the influence of substituents on the supramolecular architectures of various benzamide derivatives, specific findings for the title compound, including detailed analyses of its non-covalent interactions and crystal packing, are not presently available in the searched scientific domain.

The formation of supramolecular architectures is fundamentally governed by a range of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The nature and directionality of these interactions are significantly influenced by the electronic and steric properties of the substituents on the aromatic rings.

In the hypothetical case of This compound , one could anticipate a complex interplay of interactions guided by its specific functional groups:

Methoxy Substituent: The methoxy group is a well-known hydrogen bond acceptor and can also participate in C–H···π interactions. Its electron-donating nature influences the electron density of the attached phenyl ring, which can affect π-π stacking interactions.

Amide Linkage: The N-H group of the amide linkage is a strong hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This functionality typically leads to the formation of robust hydrogen-bonded chains or dimers, which often form the primary backbone of the supramolecular assembly.

To provide a concrete analysis and generate the detailed research findings and data tables as requested, experimental determination of the crystal structure of This compound would be required. This would involve single-crystal X-ray diffraction analysis to elucidate the precise atomic coordinates, bond lengths, bond angles, and the nature of the intermolecular interactions that dictate its solid-state architecture. Without such empirical data, any discussion on the influence of its substituents remains speculative.

Therefore, the detailed research findings and data tables for This compound cannot be provided at this time due to the lack of available crystallographic information in the public domain.

Coordination Chemistry and Metal Complexation Studies

N-(2,4-Dibromophenyl)-4-methoxybenzamide as a Ligand

As a potential ligand, this compound offers multiple functionalities that can engage with a metal center. The inherent structural and electronic properties of this molecule, dictated by its amide linkage and substituted aromatic rings, determine its coordination behavior.

The primary coordination sites in this compound are the heteroatoms within the amide bridge, specifically the carbonyl oxygen and the amide nitrogen. The lone pair of electrons on the carbonyl oxygen makes it a strong Lewis base, capable of donating electron density to a metal ion. The amide nitrogen also possesses a lone pair, but its availability for coordination is often influenced by resonance with the adjacent carbonyl group, which can give the C-N bond partial double bond character.

The coordination mode of benzamide-type ligands can vary. In some instances, coordination occurs through the nitrogen atom of the amide group. uzh.ch In other cases, particularly with hard metal ions, the carbonyl oxygen is the preferred coordination site. The specific metal ion and the reaction conditions are critical in determining the final coordination geometry.

While specific literature on the synthesis of metal complexes with this compound is not available, the synthesis of related benzamide (B126) complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of other N-arylbenzamide derivatives has been achieved through methods like the condensation of an appropriate acyl chloride with an aniline (B41778) derivative. nih.gov Similarly, metal complexes of other benzamide-type ligands have been prepared by reacting the ligand with metal salts such as acetates or chlorides in solvents like methanol (B129727) or ethanol (B145695), often under reflux. bohrium.com

A general synthetic route for a hypothetical metal complex of this compound could involve the following steps:

Ligand Synthesis: Preparation of this compound itself, for example, by reacting 4-methoxybenzoyl chloride with 2,4-dibromoaniline (B146533).

Complexation: Reaction of the synthesized ligand with a metal salt (e.g., CuCl₂, Ni(OAc)₂, etc.) in a solvent like ethanol or DMF. The mixture would likely be heated to facilitate the reaction.

Isolation: The resulting metal complex, if precipitated, would be isolated by filtration, washed, and dried. If soluble, crystallization would be induced by cooling or solvent evaporation.